N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide
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Description
N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Kinase Inhibition
Research on compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights potential antitumor activities and selectivity towards specific kinases. Such compounds have demonstrated efficacy in inhibiting Met kinase superfamily, suggesting a pathway for investigating the anticancer potential of "N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide" through kinase inhibition mechanisms (Schroeder et al., 2009).
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and have been targeted for cancer therapy. Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have shown selective inhibition of HDACs, offering a framework for exploring "this compound" as a potential HDAC inhibitor for cancer treatment (Zhou et al., 2008).
DNA Binding and Antitumor Effects
The study of small molecules targeting DNA structures, including 9‐aminoacridine carboxamides, underlines the importance of DNA interaction in antitumor activity. These molecules' ability to bind to various DNA structures and their biological activity assessment might provide valuable insights into the potential DNA-binding properties and antitumor effects of "this compound" (Howell et al., 2012).
Immunomodulation
The modulation of immune responses by compounds can be a significant avenue for therapeutic application. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against solid tumors, suggesting the potential for "this compound" to act as an immunomodulatory agent (Atwell et al., 1987).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUJUZLUACVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.